molecular formula C7H4F6O2S B1455916 3-Fluoro-5-(pentafluorosulfur)benzoic acid CAS No. 1448319-13-8

3-Fluoro-5-(pentafluorosulfur)benzoic acid

Cat. No.: B1455916
CAS No.: 1448319-13-8
M. Wt: 266.16 g/mol
InChI Key: WQRFQFPUMUJGOL-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)benzoic acid is a fluorinated aromatic compound with the molecular formula C7H4F6O2S. This compound is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-Fluoro-5-(pentafluorosulfur)benzoic acid may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pentafluorosulfur)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine or pentafluorosulfur groups .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The fluorine and pentafluorosulfur groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. These interactions are often studied using various biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(pentafluorosulfur)benzoic acid is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and applications where other fluorinated benzoic acids may not be as effective .

Biological Activity

3-Fluoro-5-(pentafluorosulfur)benzoic acid is a fluorinated aromatic compound characterized by its unique molecular structure, which includes a fluorine atom and a pentafluorosulfur (SF5) group attached to a benzoic acid core. This compound, with the molecular formula C7H4F6O2S, has garnered interest in various scientific fields, particularly in biological and medicinal chemistry due to its potential biological activities.

The biological activity of this compound is largely attributed to its interaction with enzymes and proteins. The presence of the SF5 group enhances the compound's ability to form strong interactions with active sites on molecular targets, potentially leading to enzyme inhibition or modulation. Such interactions are critical for understanding the compound's role in biochemical pathways and therapeutic applications .

Enzyme Inhibition Studies

Research indicates that this compound is utilized in studying enzyme inhibition. The SF5 group may confer unique electronic properties that affect binding affinity and selectivity towards specific enzymes. For example, studies have shown that compounds containing the SF5 moiety can act as effective inhibitors against various enzymes involved in metabolic pathways .

Antimicrobial Properties

Recent investigations into pentafluorosulfanyl compounds have revealed potential antimicrobial properties. For instance, derivatives of this compound have been tested for their efficacy against various pathogens, showing promising results in inhibiting bacterial growth . This suggests that such compounds could be valuable in developing new antimicrobial agents.

1. Antimalarial Research

One notable application of pentafluorosulfanyl-containing compounds is in antimalarial drug development. The incorporation of the SF5 group into existing antimalarial frameworks has shown improved efficacy against Plasmodium falciparum, the parasite responsible for malaria. Compounds synthesized with this functional group have demonstrated lower IC50 values compared to traditional treatments, indicating enhanced potency .

2. Insecticide Development

Another significant area of research involves the use of this compound as a lead compound for developing new insecticides. Studies have indicated that derivatives exhibit high insecticidal activity against pests such as Plutella xylostella, demonstrating effective feeding inhibition at low concentrations .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameFunctional GroupsBiological Activity
3-Fluoro-5-(trifluoromethyl)benzoic acid TrifluoromethylModerate enzyme inhibition
3-(Fluorosulfonyl)benzoic acid FluorosulfonylLimited activity
This compound PentafluorosulfurHigh enzyme inhibition and antimicrobial activity

The table illustrates that while other fluorinated benzoic acids exhibit some biological activities, the presence of the SF5 group in this compound significantly enhances its potential applications in both pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRFQFPUMUJGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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